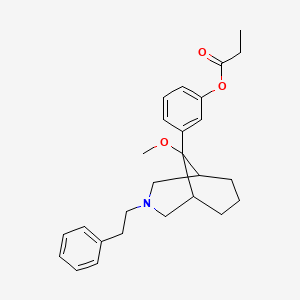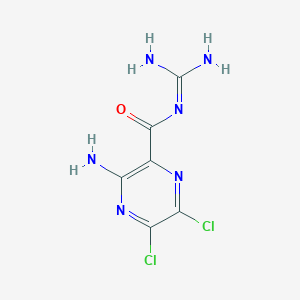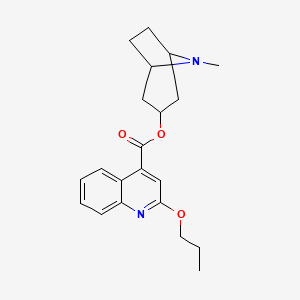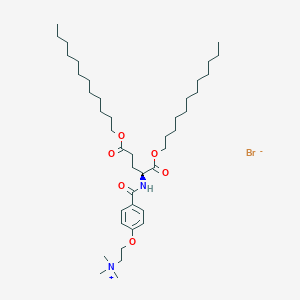
Mesocarb (1 mg/mL in Methanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily known for its use in treating various neuropsychiatric conditions such as asthenia, apathy, adynamia, and certain aspects of depression and schizophrenia . Mesocarb (1 mg/mL in Methanol) acts as a selective dopamine reuptake inhibitor, which makes it unique among stimulants as it does not induce the dopamine release characteristic of other stimulants like dextroamphetamine .
準備方法
Mesocarb (1 mg/mL in Methanol) is synthesized through a series of chemical reactions involving the conversion of feprosidnine hydrochloride to its freebase form, which is then treated with phenylisocyanate . The synthetic route involves the following steps:
- Conversion of feprosidnine hydrochloride to the freebase amine.
- Treatment of the freebase amine with phenylisocyanate to form Mesocarb (1 mg/mL in Methanol).
Industrial production methods for Mesocarb (1 mg/mL in Methanol) are not widely documented, but the synthesis typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .
化学反応の分析
Mesocarb (1 mg/mL in Methanol) undergoes various chemical reactions, including:
Substitution: Mesocarb (1 mg/mL in Methanol) can participate in substitution reactions, particularly involving its imine side-chain.
Common reagents and conditions used in these reactions include oxidizing agents for hydroxylation and reducing agents for reduction reactions. The major products formed from these reactions are hydroxylated metabolites and other derivatives of Mesocarb (1 mg/mL in Methanol) .
科学的研究の応用
Chemistry: Mesocarb (1 mg/mL in Methanol)’s unique structure and reactivity make it a subject of interest in organic chemistry research.
作用機序
Mesocarb (1 mg/mL in Methanol) exerts its effects primarily by inhibiting the dopamine transporter (DAT), which prevents the reuptake of dopamine into presynaptic neurons . This leads to an increase in extracellular dopamine levels, enhancing dopaminergic neurotransmission. Unlike other stimulants, Mesocarb (1 mg/mL in Methanol) does not induce the release of dopamine, making it a more selective DAT inhibitor . The molecular targets involved in its mechanism of action include the dopamine transporter and various pathways associated with dopamine signaling .
類似化合物との比較
Mesocarb (1 mg/mL in Methanol) is structurally similar to other psychostimulants such as d-amphetamine (D-AMPH) but differs in its mechanism of action and selectivity . Unlike D-AMPH, which induces dopamine release, Mesocarb (1 mg/mL in Methanol) selectively inhibits dopamine reuptake without causing dopamine release . This makes Mesocarb (1 mg/mL in Methanol) unique among stimulants and potentially less prone to abuse.
Similar compounds include:
Dextroamphetamine (D-AMPH): A psychostimulant that induces dopamine release and is commonly used to treat ADHD and narcolepsy.
Methylphenidate: Another stimulant that inhibits dopamine reuptake but also induces dopamine release to some extent.
Mesocarb (1 mg/mL in Methanol)’s unique selectivity for dopamine reuptake inhibition without inducing dopamine release sets it apart from these similar compounds .
特性
分子式 |
C18H18N4O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |
InChI |
InChI=1S/C18H18N4O2/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23) |
InChIキー |
OWFUPROYPKGHMH-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] |
同義語 |
mesocarb N-phenylcarbamoyl-3-(beta-phenylisopropyl)sydnonimine sidnocarb sydnoca |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Difluoromethyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B1199535.png)


![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)


![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)





